molecular formula C8H13NO2 B13818376 1-Azabicyclo[2.2.2]oct-2-ene-3-methanol, 2-hydroxy-(9CI)

1-Azabicyclo[2.2.2]oct-2-ene-3-methanol, 2-hydroxy-(9CI)

Cat. No.: B13818376
M. Wt: 155.19 g/mol
InChI Key: JSOHLALRJZKXPS-UHFFFAOYSA-N
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Description

1-Azabicyclo[2.2.2]oct-2-ene-3-methanol, 2-hydroxy-(9CI) is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system.

Preparation Methods

The synthesis of 1-Azabicyclo[2.2.2]oct-2-ene-3-methanol, 2-hydroxy-(9CI) can be achieved through several routes. One common method involves the enantioselective construction of the bicyclic scaffold from acyclic starting materials that contain the required stereochemical information . Another approach includes palladium-catalyzed reactions, such as 1,2-aminoacyloxylation of cyclopentenes, to build the desired bicyclic structure . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-Azabicyclo[2.2.2]oct-2-ene-3-methanol, 2-hydroxy-(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-Azabicyclo[2.2.2]oct-2-ene-3-methanol, 2-hydroxy-(9CI) involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. By binding to these receptors, it can modulate their activity, leading to various physiological effects. The pathways involved in its action are related to neurotransmission and signal transduction .

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

3-(hydroxymethyl)-1-azabicyclo[2.2.2]oct-2-en-2-ol

InChI

InChI=1S/C8H13NO2/c10-5-7-6-1-3-9(4-2-6)8(7)11/h6,10-11H,1-5H2

InChI Key

JSOHLALRJZKXPS-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(=C2O)CO

Origin of Product

United States

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